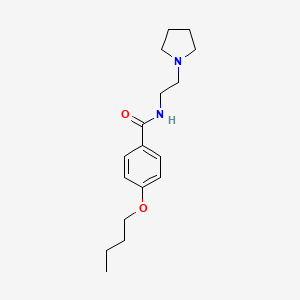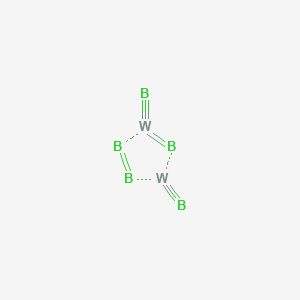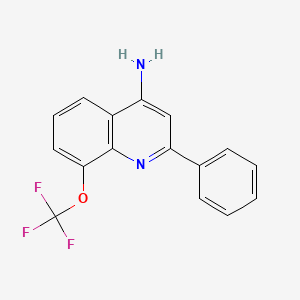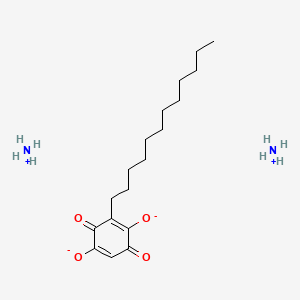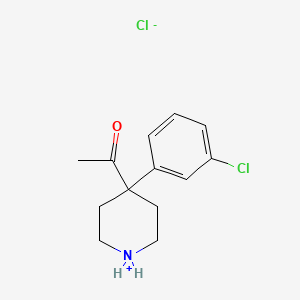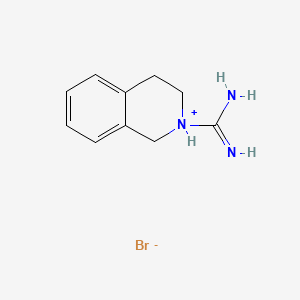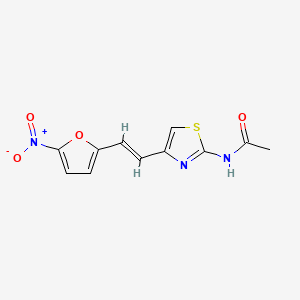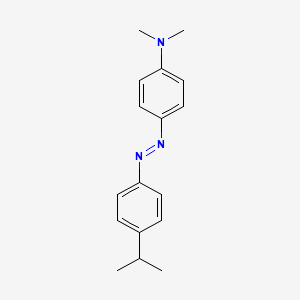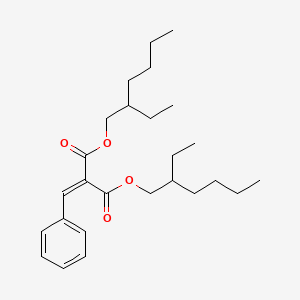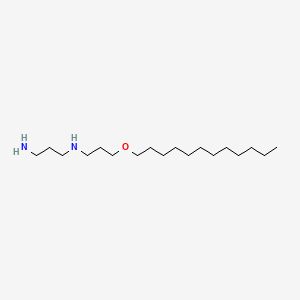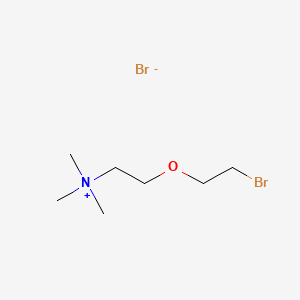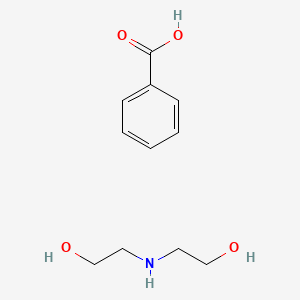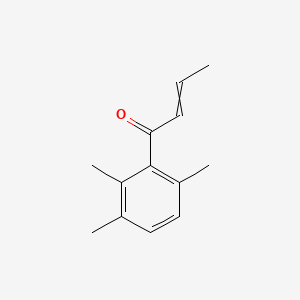
1-(2,3,6-Trimethylphenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,6-Trimethylphenyl)-2-buten-1-one is an organic compound with the molecular formula C13H16O It is a member of the aromatic ketone family and is known for its unique structural properties, which include a butenone group attached to a trimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,6-Trimethylphenyl)-2-buten-1-one typically involves the aldol condensation reaction. This reaction is carried out by reacting 2,3,6-trimethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The use of catalysts such as zeolites or metal oxides can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3,6-Trimethylphenyl)-2-buten-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethylphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,3,6-trimethylbenzoic acid.
Reduction: Formation of 1-(2,3,6-trimethylphenyl)-2-butanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-(2,3,6-Trimethylphenyl)-2-buten-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1-(2,3,6-Trimethylphenyl)-2-buten-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3,6-Trimethylphenyl)-3-buten-2-one: Similar in structure but differs in the position of the carbonyl group.
2,3,6-Trimethylphenol: Lacks the butenone group but shares the trimethylphenyl ring.
Uniqueness
1-(2,3,6-Trimethylphenyl)-2-buten-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and properties
Propriétés
Numéro CAS |
56681-01-7 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
1-(2,3,6-trimethylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C13H16O/c1-5-6-12(14)13-10(3)8-7-9(2)11(13)4/h5-8H,1-4H3 |
Clé InChI |
BKPHNRBKDWTWOI-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)C1=C(C=CC(=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


